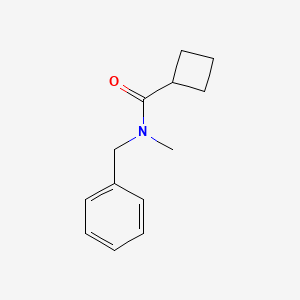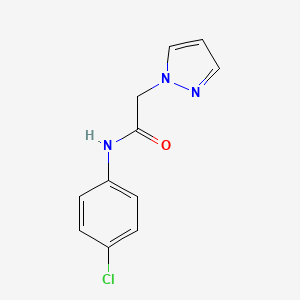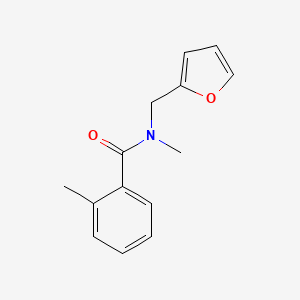![molecular formula C12H15BrN2O2 B7475412 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide, also known as BODIPY-TMR-X, is a fluorescent dye that has been widely used in scientific research. This compound is a derivative of benzamide and has a bromine atom and a dimethylamino group attached to the benzene ring. The compound has a high quantum yield and is highly photostable, making it an ideal fluorescent probe for imaging applications.
Wirkmechanismus
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide functions as a fluorescent probe by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of the compound are dependent on the local environment, such as pH, polarity, and viscosity. The fluorescent signal can be used to monitor changes in the local environment, such as changes in protein conformation, enzyme activity, or ion concentration.
Biochemical and Physiological Effects:
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide is a non-toxic compound and does not have any known biochemical or physiological effects. The compound is highly photostable, which allows for long-term imaging experiments without photobleaching.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide as a fluorescent probe include high quantum yield, photostability, and sensitivity to changes in the local environment. The compound is also commercially available and relatively easy to use. The limitations of using 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide include the need for specialized equipment for fluorescence imaging and the potential for spectral overlap with other fluorophores.
Zukünftige Richtungen
For the use of 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide in scientific research include the development of new biosensors for the detection of analytes, the use of the compound in high-throughput screening assays, and the incorporation of the compound into nanoparticles for targeted imaging applications. Additionally, the development of new derivatives of 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide with improved spectral properties and sensitivity to specific environmental changes is an area of active research.
Synthesemethoden
The synthesis of 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide involves the reaction of 4-bromo-2-nitroaniline with N,N-dimethylglycine in the presence of triethylamine. The resulting intermediate is then reduced using palladium on carbon and hydrogen gas to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has been extensively used in scientific research as a fluorescent probe for imaging applications. The compound has been used to study the localization and dynamics of proteins in living cells, the trafficking of receptors and transporters, and the activity of enzymes. 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has also been used in the development of biosensors for the detection of various analytes, including glucose, calcium ions, and pH.
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-14(2)11(16)8-15(3)12(17)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXIMPBNQMOQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)

![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)

![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)